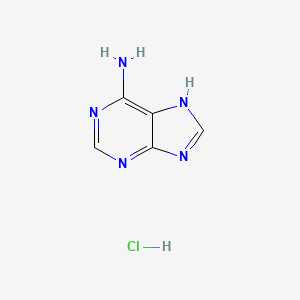

Adenine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVDQSWZQXDUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52997-46-3 | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883907 | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Adenine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320889 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2922-28-3, 22177-51-1 | |

| Record name | Adenine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22177-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-adenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364H11M7OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adenine hydrochloride solubility in different solvents

An In-Depth Technical Guide to the Solubility of Adenine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a pivotal role in cellular metabolism as a constituent of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1][2][3] Its hydrochloride salt, this compound, is often utilized in research and pharmaceutical development due to its improved solubility characteristics compared to the free base.[2][4][5] Understanding the solubility of this compound in various solvents is critical for a wide range of applications, from designing drug formulations to conducting biochemical and cell-based assays.[6][7] This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and its relevance in biological pathways and drug development.

Quantitative Solubility Data

The solubility of adenine and its hydrochloride salt is dependent on the solvent, temperature, and pH. The data compiled from various sources is summarized in the tables below. It is important to note that "adenine" in some contexts may refer to the free base, which has lower aqueous solubility than its hydrochloride salt. The hydrochloride salt is noted to be directly water-soluble.[2]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |

| Water | 50 | - | [8] | |

| Water | 10 | 58.28 | Ultrasonic and warming to 60°C may be required. | [9] |

| Water | 4 | - | [10] | |

| Water (for Adenine HCl hemihydrate) | ~23.8 (1 g in 42 mL) | - | [4] | |

| Dimethyl Sulfoxide (DMSO) | 50 | 291.39 | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can reduce solubility. | [9] |

| Dimethyl Sulfoxide (DMSO) | 8 | 46.62 | Fresh DMSO is recommended as moisture absorption can reduce solubility. | [10] |

| Ethanol | Insoluble | - | [10] |

Table 2: Solubility of Adenine (Free Base) in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |

| Water (cold) | ~0.5 (1 g in 2000 mL) | ~3.7 | [2][4][5] | |

| Water (boiling) | ~25 (1 g in 40 mL) | ~185 | [2][4][5] | |

| 1M Hydrochloric Acid (HCl) | 20 | 148.01 | Sonication is recommended. | [1] |

| 0.5M Hydrochloric Acid (HCl) | 20 | - | Clear to slightly hazy, colorless to faint yellow solution. | [5] |

| Dimethyl Sulfoxide (DMSO) | 10 | 74 | Sonication is recommended. | [1][11] |

| Ethanol (hot) | Slightly soluble | - | [2][5] | |

| Chloroform | Insoluble | - | [2][5] | |

| Ether | Insoluble | - | [2][5] | |

| Acetic Acid | Easily soluble | - | [5] | |

| Formic Acid | 50 | - | Clear, colorless solution. | [5] |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The ionization state of the amine group on the purine ring is pH-dependent. In acidic solutions, the amine group is protonated, forming the hydrochloride salt, which is more soluble in aqueous solutions.[12]

-

Temperature: For many solid solutes, including adenine, solubility in water increases with temperature.[4][12] For instance, the solubility of adenine in boiling water is significantly higher than in cold water.[2][4][5]

-

Solvent Polarity: this compound, being a salt, is more soluble in polar solvents like water and DMSO. Its solubility in non-polar organic solvents is generally low.

-

Presence of Other Solutes: The presence of salts can affect solubility due to the ionic strength of the solution.[12]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in drug development. Here are two common methodologies:

Shake-Flask Method (Equilibrium Solubility)

This is the traditional and gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A standard calibration curve should be prepared with known concentrations of the compound to ensure accurate quantification.[13]

High-Throughput Screening (HTS) Method using Filter Plates

For early-stage drug discovery, a higher throughput method is often employed.

Protocol:

-

Compound Preparation: A stock solution of this compound is typically prepared in DMSO.

-

Assay Plate Preparation: An aliquot of the DMSO stock solution is added to the wells of a 96-well filter plate containing the aqueous buffer of interest. The final DMSO concentration is usually kept low (e.g., <5%) to minimize its effect on solubility.[13]

-

Incubation: The plate is sealed and shaken for a set period (e.g., 1.5-2 hours) at room temperature to allow for dissolution and equilibration.[13]

-

Filtration: The plate is placed on a vacuum manifold, and the filtrate is collected in a 96-well collection plate.[13]

-

Analysis: The concentration of the dissolved compound in the filtrate is determined, typically by UV-Vis spectroscopy.[13]

Mandatory Visualizations

Adenosine Signaling Pathway

Adenine is a precursor to adenosine, which plays a crucial role in cell signaling by activating G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[14][15][16] These receptors are involved in various physiological and pathological processes, making them attractive drug targets.[17]

Caption: Simplified adenosine signaling pathway.

Experimental Workflow in Drug Development

Solubility is a critical parameter assessed early in the drug development pipeline. Poor solubility can hinder absorption and lead to low bioavailability, ultimately causing a drug candidate to fail.

Caption: Role of solubility in a drug development workflow.

Conclusion

The solubility of this compound is a key physicochemical property that influences its application in research and pharmaceutical development. As a more water-soluble form of adenine, the hydrochloride salt is often preferred for preparing aqueous stock solutions and formulations. This guide has provided quantitative solubility data, detailed experimental protocols, and highlighted the biological and pharmaceutical relevance of adenine and its derivatives. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for successful experimental design and the development of new therapeutic agents.

References

- 1. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. solubility of adenine - General Lab Techniques [protocol-online.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound CAS#: 2922-28-3 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

Adenine Hydrochloride: A Technical Guide to Solubility in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of adenine hydrochloride in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). Understanding the solubility of this fundamental biomolecule is critical for a wide range of applications, from biochemical assays and cell culture to the development of therapeutic agents. This document compiles quantitative solubility data, outlines standard experimental protocols for solubility determination, and visualizes key processes and pathways relevant to its biological function.

Quantitative Solubility Data

The solubility of this compound can vary based on factors such as temperature, the specific hydrate form of the salt, and the purity of the solvent. The data compiled from various sources indicates a range of reported solubilities. It is crucial for researchers to consider these variables when preparing stock solutions. For instance, warming, sonication, and the use of fresh, anhydrous DMSO are often recommended to achieve maximum solubility.[1][2]

Table 1: Solubility of this compound in Water

| Reported Solubility (mg/mL) | Molar Equivalent (mM) | Conditions & Notes | Source(s) |

| 1 g in 42 mL (~23.8 mg/mL) | ~138.7 | Data for the hydrochloride hemihydrate form. | [3] |

| 50 mg/mL | 291.4 | No specific conditions mentioned. | [4][5] |

| 1-10 mg/mL | 5.8 - 58.3 | Described as "sparingly soluble"; data for the hydrochloride hydrate form. | [6] |

| 10 mg/mL | 58.3 | Requires ultrasonic treatment, warming, and heating to 60°C. | [2] |

| 4 mg/mL | 23.3 | No specific conditions mentioned. | [7] |

| Up to 100 mM (~17.2 mg/mL) | 100 | No specific conditions mentioned. | [8] |

| 19.8 mg/mL (Predicted) | 115.4 | ALOGPS prediction model. | [9] |

Table 2: Solubility of this compound in DMSO

| Reported Solubility (mg/mL) | Molar Equivalent (mM) | Conditions & Notes | Source(s) |

| 50 mg/mL | 291.4 | Requires ultrasonic treatment, warming, and heating to 60°C. It is noted that hygroscopic DMSO significantly impacts solubility, and newly opened DMSO is recommended. | [2] |

| 8 mg/mL | 46.6 | It is noted that moisture-absorbing DMSO can reduce solubility, and fresh DMSO is recommended. | [7] |

| Up to 100 mM (~17.2 mg/mL) | 100 | No specific conditions mentioned. | [8] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water, DMSO) at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, anhydrous DMSO)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker/rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Pipettes and tips

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.[10]

-

Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution), being cautious not to disturb the solid pellet at the bottom.[10]

-

Dilution & Analysis: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Measure the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (adenine has a characteristic absorbance peak) or HPLC.

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound under the tested conditions.

Visualized Workflows and Pathways

A. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the experimental protocol described above for determining the solubility of this compound.

B. Adenine's Role in Cellular Signaling

Adenine is not just a structural component of DNA and RNA; it also functions as a signaling molecule.[11][12] It is a high-affinity agonist for specific adenine receptors, which are G protein-coupled receptors (GPCRs).[8] Activation of these receptors can inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, a critical second messenger in many signaling cascades.[8]

References

- 1. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. solubility of adenine - General Lab Techniques [protocol-online.org]

- 4. This compound | CAS#:2922-28-3 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 2922-28-3 [m.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Aqueous adenine solution preparation [protocols.io]

- 11. This compound | 2922-28-3 [chemicalbook.com]

- 12. Adenine | 73-24-5 [chemicalbook.com]

Adenine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for adenine hydrochloride. Understanding the chemical stability of this crucial biomolecule is paramount for ensuring the integrity of research experiments, the efficacy of therapeutic agents, and the reliability of analytical standards. This guide synthesizes available data on the effects of temperature, pH, and light on this compound's stability, and provides detailed protocols for stability-indicating analytical methods and forced degradation studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of adenine, a purine nucleobase fundamental to all known life. It is a white to light yellow crystalline powder. As a salt, it exhibits enhanced solubility in water compared to adenine free base.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 6-Aminopurine hydrochloride, Vitamin B4 hydrochloride |

| CAS Number | 2922-28-3 |

| Molecular Formula | C₅H₅N₅ · HCl |

| Molecular Weight | 171.59 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in water |

| Melting Point | ~285 °C (decomposes)[1] |

Stability Profile

This compound is generally stable under normal ambient conditions when stored properly.[2] However, its stability is significantly influenced by pH, temperature, and exposure to light.

pH-Dependent Stability

The stability of the adenine moiety is highly dependent on the pH of the solution. While stable under neutral and alkaline conditions, it undergoes rapid degradation in acidic environments.

Table 2: pH-Dependent Degradation of Adenine and Related Compounds

| Compound | Condition | Observation | Reference |

| Adenine | 0.05 N HCl, Room Temperature | Degraded in less than 3-4 minutes. | [3][4] |

| Adenine | pH 7, 37 °C | Half-life for deamination is approximately 80 years. | [5] |

| Adenosine Monophosphate (AMP) | 0.01 M to 1.00 M HCl, 60 °C | Second-order acid-catalyzed rate constant (kH) = 1.62 × 10⁻⁶ M⁻¹s⁻¹. | |

| Adenosine Monophosphate (AMP) | 0.0008 M to 1.00 M NaOH, 60 °C | Second-order base-catalyzed rate constant (kOH) = 4.32 × 10⁻⁶ M⁻¹s⁻¹. | |

| Adenine-based cytokinins | 0.05 N KOH, -20°C, 2-6°C, or 25°C for 90 days | Stable with no statistically significant concentration changes. | [3][5] |

Thermal Stability

Solid this compound is thermally stable at ambient temperatures. Decomposition of the adenine molecule generally occurs at temperatures well above those typically encountered in a laboratory or storage setting. In solution, the stability of related adenine-containing compounds is temperature-dependent, with higher temperatures accelerating degradation.

Table 3: Thermal Degradation Data for Adenine and Related Compounds

| Compound | Condition | Observation | Reference |

| Adenine | Solid state | Decomposition takes place at temperatures above 360 °C. | |

| Adenosine Triphosphate (ATP) | Aqueous solution (pH 3), 120 °C | Half-life of a few minutes (rate constant = 4.34 × 10⁻³ s⁻¹). | |

| Adenosine Triphosphate (ATP) | Aqueous solution (pH 7), 120 °C | Half-life of a few minutes (rate constant = 2.91 × 10⁻³ s⁻¹). | |

| Adenosine Phosphates (AMP, ADP, ATP) | Heated to 250 °C | ATP and ADP readily degrade to AMP. Adenosine and AMP can further degrade to adenine. | [6][7] |

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of adenine and its derivatives. Photostability testing is crucial for formulations containing this compound.

Table 4: Photostability of Adenine and Related Compounds

| Compound | Condition | Observation | Reference |

| Adenosine | 254 nm UV irradiation in aqueous solution | Adenine is a major photoproduct. | [8] |

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage and handling guidelines should be followed:

-

Storage of Solid Compound: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[9] For long-term storage of the powder, -20°C for 3 years and 4°C for 2 years are recommended.[10]

-

Storage of Solutions: Aqueous solutions of this compound should be prepared fresh. If storage is necessary, sterile-filtered solutions may be stored at 2–8 °C for several months.[11] For stock solutions in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for 1 month is advised.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation and accumulation.[9] Handle in a well-ventilated area or under a fume hood.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol for a forced degradation study of this compound.

Caption: A general workflow for conducting forced degradation studies on this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, typically purified water.

-

Acid Hydrolysis: Treat the stock solution with an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl) and heat (e.g., at 60°C) for a specified period (e.g., 30 minutes). After the stress period, cool the solution and neutralize it with a corresponding amount of base (e.g., 0.1 M to 1 M NaOH).[12]

-

Base Hydrolysis: Treat the stock solution with an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH) and heat (e.g., at 60°C) for a specified period (e.g., 30 minutes). After the stress period, cool the solution and neutralize it with a corresponding amount of acid (e.g., 0.1 M to 1 M HCl).[12]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature for a defined time (e.g., 48 hours).

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 60°C) for an extended period (e.g., 7 days).

-

Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][11][13][14] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Caption: A typical workflow for a stability-indicating HPLC method for this compound analysis.

Representative HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 90:10 v/v) is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for adenine, approximately 260 nm.

-

Column Temperature: The analysis is usually performed at ambient temperature.

-

Injection Volume: A standard injection volume of 20 µL can be used.

Signaling and Metabolic Pathways

Adenine is a central molecule in various biological pathways. Understanding these pathways is critical in drug development and research.

Adenosine Signaling Pathway

Extracellular adenosine, which can be formed from the breakdown of ATP, acts as a signaling molecule by binding to specific G protein-coupled receptors (GPCRs). The A2B adenosine receptor is one such receptor that, upon activation, can trigger downstream signaling cascades.

Caption: Adenosine A2B receptor signaling pathway.

Purine Salvage Pathway

The purine salvage pathway is a crucial metabolic route for recycling purine bases, including adenine, back into nucleotides. This pathway is essential for maintaining the cellular pool of purine nucleotides.

Caption: Simplified diagram of the purine salvage pathway highlighting the role of adenine.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiation and thermal stabilities of adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. masspec.scripps.edu [masspec.scripps.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. azom.com [azom.com]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ikev.org [ikev.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Navigating the Stability of Adenine Hydrochloride Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide delves into the critical aspects of the long-term stability of adenine hydrochloride solutions. Understanding the factors that influence its degradation is paramount for ensuring the accuracy of research data and the efficacy and safety of pharmaceutical formulations. This document provides a thorough examination of the stability profile of this compound, detailed experimental protocols for stability assessment, and a summary of available data to guide its proper handling, storage, and use.

Factors Influencing the Stability of this compound Solutions

The stability of this compound in an aqueous environment is a multifaceted issue governed by several key factors. These include pH, temperature, and exposure to light, each capable of initiating or accelerating degradation pathways.

The Critical Role of pH

The pH of the solution is a primary determinant of this compound's stability. While systematic studies focusing exclusively on this compound are limited, research on related adenine-containing compounds provides significant insights. Notably, adenine itself has been observed to degrade rapidly under acidic conditions. One study highlighted that pure adenine in 0.05 N HCl degraded within minutes at room temperature[1]. This suggests that the acidic nature of a dissolved this compound salt may inherently contribute to a less stable environment. Conversely, adenine-based compounds have shown greater stability in alkaline conditions, with minimal degradation observed in 0.05 N KOH even at elevated temperatures[1]. Therefore, maintaining a neutral to slightly alkaline pH is likely to be beneficial for the long-term storage of solutions containing adenine.

The Impact of Temperature

Temperature is a well-established accelerator of chemical degradation. For this compound solutions, storage at lower temperatures is consistently recommended to preserve their integrity. Stock solutions are typically recommended to be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). Studies on analogous compounds have demonstrated a clear correlation between increasing temperature and the rate of degradation[1].

Photostability Considerations

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical degradation of purine structures like adenine. The steady-state photolysis of adenosine, a closely related compound, has been shown to result in the formation of multiple photoproducts, with adenine being a major degradation product[2]. Therefore, it is crucial to protect this compound solutions from light to prevent photodegradation.

Potential Degradation Pathways

The degradation of this compound in solution can proceed through several chemical pathways, primarily hydrolysis and oxidation.

Hydrolytic Degradation: Under acidic conditions, the glycosidic bond in adenosine (adenine linked to a ribose sugar) is susceptible to hydrolysis, yielding adenine and ribose. While this compound itself does not have a glycosidic bond, the purine ring system can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of various degradation products.

Oxidative Degradation: The presence of oxidizing agents or exposure to atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the oxidation of the adenine molecule. This can result in the formation of various oxidized purine derivatives.

Photodegradation: Absorption of UV light can excite the adenine molecule to a higher energy state, leading to a variety of photochemical reactions, including photoionization and the formation of radical species that can initiate further degradation[2].

The following diagram illustrates a generalized workflow for investigating these degradation pathways in a forced degradation study.

The potential degradation pathways of adenine are visualized in the following diagram.

Quantitative Stability Data

| Compound | Concentration & Solvent | Storage Condition | Duration | Stability | Reference |

| Adenine | Not specified in 0.05 N HCl | Room Temperature | 3-4 minutes | Rapid degradation | [1] |

| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.05 N HCl | 25°C | 56 days | Stable | [1] |

| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.05 N HCl | 85°C | 21 days | Degraded | [1] |

| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.01 N KOH | -20°C | 90 days | >90% remaining | [1] |

| trans-Zeatin (adenine derivative) | 1.0 mg/mL in 0.01 N KOH | 2-6°C | 90 days | >90% remaining (statistically significant change) | [1] |

| Adenosine | 50 µM in aqueous solution | Room Temperature (254 nm UV) | Not specified | Photodegradation observed | [2] |

Recommended Experimental Protocols

To rigorously assess the stability of this compound solutions, a well-designed study incorporating forced degradation and long-term stability testing is essential.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at appropriate time points.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Store samples under the same temperature and time conditions as the acid hydrolysis study.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines, using a calibrated light source. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

Example HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for adenine (around 260 nm).

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Recommended Storage Conditions

Based on the available data and general principles of chemical stability, the following storage conditions are recommended for this compound solutions:

-

Short-term (up to 1 month): Store at -20°C in a tightly sealed, light-protected container.

-

Long-term (up to 6 months): Store at -80°C in a tightly sealed, light-protected container.

-

Working solutions: Prepare fresh daily and protect from light. Avoid repeated freeze-thaw cycles. If possible, adjust the pH of the solution to neutral or slightly alkaline for enhanced stability, if compatible with the intended application.

Conclusion

The long-term stability of this compound solutions is a critical consideration for their effective use in research and pharmaceutical development. While specific, comprehensive stability data for this compound remains an area for further investigation, the information gathered from related compounds and general principles of stability testing provides a strong framework for its handling and storage. By controlling key factors such as pH, temperature, and light exposure, and by employing robust stability-indicating analytical methods, researchers and scientists can ensure the integrity and reliability of their this compound solutions.

References

The Multifaceted Mechanism of Action of Adenine Hydrochloride in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, a fundamental purine nucleobase, is a cornerstone of cellular life, forming the structural basis of nucleic acids and the energy currency, adenosine triphosphate (ATP). When administered exogenously as adenine hydrochloride, its mechanism of action in mammalian cells is multifaceted, extending beyond its primary role as a metabolic substrate. At physiological concentrations, it is readily transported into cells and integrated into the purine salvage pathway. However, at pharmacological concentrations, adenine exhibits significant anti-proliferative effects, inducing cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the mechanisms through which this compound exerts its effects on mammalian cells, detailing its cellular uptake, metabolic fate, and the signaling pathways it modulates. Quantitative data on its biological effects are summarized, and detailed experimental protocols for studying its mechanism of action are provided.

Core Mechanisms of Action

The cellular effects of this compound are dose-dependent and can be categorized into two primary mechanisms: its role as a biochemical substrate and its pharmacological activity at higher concentrations.

Cellular Uptake and Metabolic Integration

Exogenous adenine is transported into mammalian cells primarily by equilibrative nucleobase transporters, such as ENBT1 (SLC43A3).[1][2] Once intracellular, adenine is efficiently salvaged into the cellular nucleotide pool via the purine salvage pathway. The key enzyme in this pathway is adenine phosphoribosyltransferase (APRT) , which catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[3] AMP can then be further phosphorylated to ADP and ATP. This pathway is a critical energy-saving alternative to the de novo synthesis of purine nucleotides.[3]

References

The Role of Adenine Hydrochloride in Purine Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of adenine hydrochloride in the intricate network of purine metabolism. Adenine, a fundamental purine nucleobase, is a critical component of nucleic acids (DNA and RNA), energy carriers like adenosine triphosphate (ATP), and cofactors such as NAD and FAD.[1][2][3] this compound, its salt form, serves as a readily available source of adenine for in vitro and in vivo studies, making it an invaluable tool in research and drug development.[4][5] This document details adenine's central role in the purine salvage pathway, its regulatory impact on de novo synthesis, and its clinical and experimental applications.

Core Function in the Purine Salvage Pathway

Purine nucleotides can be synthesized through two primary routes: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway.[6] The salvage pathway recycles pre-existing purine bases and nucleosides derived from dietary sources or the breakdown of cellular nucleic acids.[6][7]

Adenine's primary role in metabolism is as a substrate in the salvage pathway. The enzyme Adenine Phosphoribosyltransferase (APRT) catalyzes the magnesium-dependent conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate.[8][9] This reaction is the principal mechanism for metabolizing adenine in mammals and is present in virtually all tissues.[8][10] The formation of AMP allows the cell to efficiently replenish its purine nucleotide pool for DNA, RNA, and energy production.[5][6]

Caption: Adenine salvage pathway catalyzed by APRT.

Regulation of De Novo Purine Biosynthesis

The product of the APRT-catalyzed reaction, AMP, is a key allosteric regulator of the de novo purine synthesis pathway. This pathway builds the purine ring from simpler precursors like amino acids and formate.[7][11] The first committed step in de novo synthesis is the conversion of PRPP and glutamine to 5'-phosphoribosylamine, a reaction catalyzed by PRPP amidotransferase.[7]

High intracellular concentrations of purine ribonucleotides, including AMP, act as feedback inhibitors of this enzyme.[7][12] Therefore, when adenine is supplied exogenously and salvaged to AMP, it effectively downregulates the energy-demanding de novo pathway. Studies have demonstrated that adenine administration inhibits the incorporation of precursors like [¹⁵N]glycine into uric acid, confirming the suppression of de novo purine synthesis.[13][14] This feedback inhibition is a critical mechanism for maintaining purine homeostasis within the cell.[13]

Interestingly, exogenous adenine can have a selective effect. At concentrations that cause less than 40% inhibition of the overall de novo pathway, adenine can selectively inhibit the synthesis of adenine nucleotides by 50-70% while stimulating the synthesis of guanine nucleotides by up to 20%.[15]

Caption: Feedback inhibition of de novo synthesis by AMP.

Adenine Catabolism and Pathological Implications

In the absence of functional APRT, or when the enzyme is saturated, adenine follows an alternative catabolic pathway. It is metabolized by xanthine dehydrogenase/oxidase to 8-hydroxyadenine and subsequently to 2,8-dihydroxyadenine (DHA).[10][16] DHA is highly insoluble in urine and can precipitate in the renal tubules, leading to the formation of kidney stones (urolithiasis) and potential kidney failure.[9][16][17] This is the pathological basis of APRT deficiency, a rare autosomal recessive disorder.[16][17]

Furthermore, even in individuals with normal APRT activity, high adenine intake can increase the overall purine load, leading to elevated levels of uric acid, the final product of purine degradation in humans.[18] The administration of adenine is a well-established method for inducing chronic kidney disease and cardiovascular damage in animal models for research purposes.[19][20]

Clinical and Research Applications

Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome is a severe genetic disorder caused by a deficiency of the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[21][22] This leads to a massive overproduction of uric acid due to accelerated de novo purine synthesis.[21] While allopurinol is used to block uric acid production, it does not correct the underlying metabolic disturbance.[21] Therapy with adenine has been explored as a way to inhibit de novo synthesis through the feedback mechanism described above.[21] However, adenine must be co-administered with allopurinol to prevent the formation of nephrotoxic 2,8-dihydroxyadenine.[21]

Disease Modeling

As mentioned, administering an adenine-rich diet is a common and effective method to induce a rodent model of chronic kidney disease (CKD) that mimics many features of human CKD, including tubular atrophy, inflammation, and fibrosis.[19][23] This model is widely used to study the pathophysiology of CKD and to test potential therapeutic interventions.

Quantitative Data Summary

The following table summarizes the effects of adenine administration on key aspects of purine metabolism as reported in the literature.

| Parameter | Effect of Adenine Administration | Organism/System | Reference |

| De Novo Purine Synthesis | Inhibition of [¹⁵N]glycine incorporation into uric acid. | Human (Normal & Gouty) | [13][14] |

| Adenine Nucleotide Synthesis | Selective inhibition by 50-70% at low overall inhibition levels. | Human Lymphoblasts | [15] |

| Guanine Nucleotide Synthesis | Stimulated by up to 20% at low overall inhibition levels. | Human Lymphoblasts | [15] |

| Uric Acid Excretion | No net decrease in 24hr excretion due to direct conversion of adenine to uric acid. | Human (Normal & Gouty) | [13][14] |

| Plasma Uric Acid | Significantly increased. | Rats, Drosophila | [18][19] |

| Plasma Creatinine & BUN | Significantly increased (in high-dose models). | Rats | [19] |

Experimental Protocols

Measurement of APRT Activity in Erythrocyte Lysates

This protocol outlines a method for determining APRT activity based on the quantification of its product, AMP, using high-performance liquid chromatography (HPLC).[24][25]

-

Preparation of Hemolysate: Collect whole blood in EDTA tubes. Centrifuge to pellet erythrocytes, wash with saline, and lyse the cells with distilled water or a hypotonic buffer.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM EPPS, pH 8.3) containing 12 mM MgCl₂, 1 mM PRPP, and 0.03 U inorganic pyrophosphatase.[26]

-

Enzyme Reaction: Add a known amount of hemolysate to the reaction mixture. Initiate the reaction by adding the substrate, adenine (e.g., 150 µM final concentration).[26] Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat denaturation, followed by centrifugation to remove precipitated proteins.

-

HPLC Analysis: Inject the supernatant onto a reversed-phase HPLC column. Elute with an appropriate mobile phase (e.g., ammonium acetate buffer with an acetonitrile gradient).[26]

-

Quantification: Monitor the eluate at 260 nm.[26] Quantify the amount of AMP produced by comparing the peak area to that of a known standard. Enzyme activity is typically expressed as nmol of AMP formed per hour per mg of protein.

Caption: General workflow for an APRT activity assay.

Assessing Inhibition of De Novo Synthesis

This protocol uses radiolabeled precursors to measure the rate of de novo purine synthesis and its inhibition by adenine.[15][27]

-

Cell Culture: Culture cells (e.g., human lymphoblasts) in an appropriate medium.

-

Pre-incubation: Incubate cells with or without varying concentrations of this compound for a set period.

-

Radiolabeling: Add a radiolabeled precursor for de novo synthesis, such as [¹⁴C]formate or [¹⁵N]glycine, to the culture medium.

-

Incubation: Incubate the cells for a time sufficient to allow incorporation of the label into the purine nucleotide pool.

-

Extraction: Terminate the incubation and extract intracellular metabolites using an acid like perchloric acid.

-

Separation and Quantification:

-

Separate the purine bases (adenine and guanine) from the nucleotide pool, typically by acid hydrolysis followed by chromatography (e.g., HPLC or thin-layer chromatography).[28]

-

Quantify the total amount of each purine.

-

Measure the radioactivity in the adenine and guanine fractions using liquid scintillation counting.

-

-

Analysis: Calculate the specific activity (radioactivity per mole of purine). A decrease in the specific activity in adenine-treated cells compared to controls indicates inhibition of de novo purine synthesis.[15]

References

- 1. This compound hydrate, ≥99 , powder Sigma-Aldrich [sigmaaldrich.com]

- 2. Adenine | 73-24-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]

- 9. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nts.prolekare.cz [nts.prolekare.cz]

- 13. Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of glycine-15N incorporation into urinary uric acid by adenine-8-13C in normal and gouty subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

- 17. Adenine phosphoribosyltransferase deficiency - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Adenine therapy in Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lesch-Nyhan Syndrome: Models, Theories, and Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A new method for the determination of adenine phosphoribosyltransferase activity in human erythrocytes by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 26. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pathways of adenine nucleotide catabolism in primary rat muscle cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Biochemical Properties of Adenine and Adenine Hydrochloride for Researchers and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biochemical processes, integral to the structure of nucleic acids (DNA and RNA) and central to cellular energy metabolism in the form of adenosine triphosphate (ATP).[1][2] In pharmaceutical research and drug development, the manipulation of adenine-based molecules is a key strategy for creating antiviral and anticancer agents. The hydrochloride salt of adenine, adenine hydrochloride, is often utilized to improve the compound's physicochemical properties, notably its solubility. This technical guide provides an in-depth comparison of the core biochemical properties of adenine and this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data comparing adenine and this compound.

Table 1: Physicochemical and Solubility Properties

| Property | Adenine | This compound |

| Molecular Formula | C₅H₅N₅ | C₅H₅N₅·HCl |

| Molecular Weight | 135.13 g/mol | 171.59 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[5] | White to off-white crystalline solid[6] |

| Water Solubility (Room Temp.) | ~0.5 - 1.03 mg/mL[7] | ~10 - 50 mg/mL[6][8][9][10] |

| Solubility in 0.5 M HCl | 20 mg/mL | Readily soluble |

| Solubility in Hot Water | Soluble (1g in 40 mL of boiling water) | 50 mg/mL (warm water)[9] |

| Solubility in Ethanol | Negligible[1] | Insoluble |

Table 2: Acidity and Stability

| Property | Adenine | This compound |

| pKa₁ (N1-H⁺) | ~4.15[1] | Not directly applicable (already protonated) |

| pKa₂ (N9-H) | ~9.80[1] | Not applicable |

| Acid Stability | Prone to acid-catalyzed hydrolysis (depurination)[11] | Generally more stable in solid form; in solution, subject to equilibrium |

| Photostability | Subject to UV-induced degradation through complex relaxation processes[12][13][14] | Expected to have similar chromophore-related photostability to adenine |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies.

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of adenine and this compound in aqueous media at different pH values and temperatures.

Materials:

-

Adenine and this compound powder

-

Phosphate buffer solutions (pH 5.0, 7.4)

-

Hydrochloric acid (0.1 M, pH 1.2)

-

Deionized water

-

HPLC-grade methanol and acetonitrile

-

Analytical balance

-

Shaking incubator/water bath

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other suitable non-adsorbing material)

-

HPLC system with UV detector

Methodology:

-

Preparation of Standard Solutions: Prepare stock solutions of adenine and this compound in a suitable solvent (e.g., 0.1 M HCl for adenine, water for this compound) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Add an excess amount of the solid compound (adenine or this compound) to vials containing the desired aqueous medium (e.g., pH 1.2, 5.0, 7.4 buffers, or deionized water). Ensure there is undissolved solid at the bottom of each vial.

-

Equilibration: Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A common method involves a C18 column with a mobile phase of phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection at approximately 260 nm.[15][16][17][18]

-

Data Analysis: Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered samples. The solubility is reported in mg/mL or mol/L.

Protocol 2: Assessment of Chemical Stability by Forced Degradation Studies

Objective: To evaluate and compare the stability of adenine and this compound under various stress conditions.

Materials:

-

Adenine and this compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Stock Solution Preparation: Prepare solutions of adenine and this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Apply the same temperature and time conditions as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from its degradation products.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. The PDA detector will help in assessing peak purity and identifying degradation products.

Protocol 3: Determination of pKa by UV-Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of adenine.

Materials:

-

Adenine

-

A series of buffer solutions with known pH values ranging from 2 to 11 (e.g., citrate, phosphate, borate buffers) of constant ionic strength.

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

pH meter.

Methodology:

-

Solution Preparation: Prepare a stock solution of adenine in deionized water. Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.

-

UV Spectra Acquisition: Record the UV absorbance spectrum of each solution over a relevant wavelength range (e.g., 220-300 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (neutral) forms of adenine.

-

Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

-

Alternatively, use the Henderson-Hasselbalch equation and linear regression analysis of the absorbance data to calculate the pKa.[19][20][21][22]

-

Mandatory Visualizations

Signaling Pathway: Purine Metabolism

The following diagram illustrates the central role of adenine in the purine metabolism pathway. Adenine can be salvaged by adenine phosphoribosyltransferase (APRT) to form adenosine monophosphate (AMP), which can then be interconverted to other purine nucleotides or catabolized.

Caption: Simplified diagram of adenine's role in purine metabolism.

Experimental Workflow: Shake-Flask Solubility Assay

This diagram outlines the key steps in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The choice between adenine and this compound in a research or drug development context is primarily driven by the need for enhanced aqueous solubility. This compound offers a significant advantage in this regard, which can be critical for formulation development and achieving desired concentrations in biological assays. However, this advantage must be weighed against potential differences in stability, particularly in solution, and the impact of the hydrochloride counter-ion on the overall properties of the formulation. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to inform the selection of the most appropriate form of adenine for a given application. A thorough understanding of these biochemical properties is essential for the successful design and development of new therapeutics.

References

- 1. Adenine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | CAS#:2922-28-3 | Chemsrc [chemsrc.com]

- 7. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound hydrate | Krackeler Scientific, Inc. [krackeler.com]

- 10. This compound hydrate powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Primary processes underlying the photostability of isolated DNA bases: adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. helixchrom.com [helixchrom.com]

- 17. Adenine Nucleotides Analyzed with HPLC – AppNote [mtc-usa.com]

- 18. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijper.org [ijper.org]

- 21. researchgate.net [researchgate.net]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Adenine Hydrochloride for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the laboratory synthesis of adenine hydrochloride. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the synthetic workflows involved.

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biochemical processes.[1][2] It is an integral component of DNA and RNA, and it plays a vital role in cellular energy transfer as a constituent of adenosine triphosphate (ATP).[1][3] this compound, the hydrochloride salt of adenine, is often utilized in laboratory settings due to its enhanced solubility in aqueous solutions.[4] This guide details various chemical synthesis routes to obtain high-purity this compound suitable for research and development purposes.

Synthetic Methodologies

Several synthetic pathways for adenine have been developed, each with distinct advantages regarding starting materials, reaction conditions, and overall yield. The resulting adenine can be readily converted to this compound. This guide focuses on three prominent methods:

-

Hydrolysis of N9-Acetyladenine: A straightforward method involving the acid-catalyzed hydrolysis of an acetylated adenine precursor.

-

Synthesis from 6-Chloropurine: A two-step process involving the amination of a chlorinated purine intermediate.

-

Multi-step Synthesis from Diethyl Malonate: A more complex, de novo synthesis building the purine ring system from acyclic precursors.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic methods for producing adenine, which is the precursor to this compound.

Table 1: Synthesis of Adenine via Hydrolysis of N9-Acetyladenine

| Parameter | Value | Reference |

| Starting Material | N9-Acetyladenine | [5] |

| Molar Yield | 96.88 - 97.60% | [5] |

| Purity (HPLC) | ~99.8% | [5] |

Table 2: Synthesis of Adenine from 6-Chloropurine

| Parameter | Value | Reference |

| Starting Material | 6-Chloropurine | [6] |

| Yield | 91.2% | [6] |

| Purity (HPLC) | 99.5% | [6] |

Table 3: Multi-step Synthesis of Adenine (Overall Yield)

| Parameter | Value | Reference |

| Starting Material | Malononitrile | [7] |

| Overall Yield | 64.75% | [7] |

Experimental Protocols

Method 1: Synthesis of this compound via Hydrolysis of N9-Acetyladenine

This protocol is adapted from a method involving the hydrolysis of an acetylated precursor.[5]

Materials:

-

N9-acetyladenine

-

Hydrochloric acid

-

Deionized water

-

Activated charcoal

-

Ice

Procedure:

-

In a suitable reaction vessel, combine 90g (0.508 mol) of N9-acetyladenine with 360 ml of water.

-

Stir the mixture for 5 minutes.

-

Add 63 ml (0.754 mol) of hydrochloric acid.

-

Heat the mixture to 90°C and maintain this temperature for 3 hours with continuous stirring.

-

Add 1.7g of activated charcoal and continue heating for 30 minutes for decolorization.

-

Filter the hot solution and wash the filter cake with 18 ml of hot water.

-

Cool the filtrate to 2°C to crystallize the product.

-

Collect the crystals by filtration.

-

Wash the filter cake twice with 9 ml of ice-cold water per wash.

-

The resulting wet product is this compound.

-

For further purification to obtain adenine, the wet this compound is dissolved in 343 ml of water and heated to 85°C. The pH is then adjusted to approximately 7.2. The solution is stirred for 2 hours at 25°C and then cooled to about 2°C. The resulting adenine crystals are filtered, washed with ice water, and dried at 95°C.[5]

Method 2: Synthesis of Adenine from 6-Chloropurine and Conversion to this compound

This method involves the amination of 6-chloropurine.[6]

Materials:

-

6-Chloropurine

-

Ammonia gas

-

Deionized water

-

Hydrochloric acid (10%)

-

Activated charcoal

Procedure:

-

In an autoclave, add 30.7g (0.2 mol) of 6-chloropurine to 500g of water.

-

Saturate the solution with ammonia gas.

-

Seal the autoclave and heat to 140°C for 15-20 hours, or until the 6-chloropurine is consumed.

-

Cool the reaction mixture and adjust the pH to 7-8 with 10% hydrochloric acid to precipitate the crude adenine.

-

The crude adenine can be purified by recrystallization from water with activated charcoal treatment to yield pure adenine.[6]

-

To obtain this compound, the purified adenine can be dissolved in a minimal amount of hot dilute hydrochloric acid and cooled to crystallize the salt.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic procedures.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Caption: Workflow for the synthesis of adenine and its conversion to this compound.

Caption: High-level overview of the multi-step synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenine·HCl (¹âµNâ , 98%) - Cambridge Isotope Laboratories, NLM-6924-0.01 [isotope.com]

- 3. Adenine HCl | CAS:2922-28-3 | Adenine receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]

- 7. Total chemical synthesis method of adenine - Eureka | Patsnap [eureka.patsnap.com]

Adenine Hydrochloride: A Technical Guide to its Role as a Precursor in Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of essential biological processes, serving as a primary building block for nucleic acids (DNA and RNA) and the universal energy currency, adenosine triphosphate (ATP).[1] Adenine hydrochloride, the salt form of adenine, offers enhanced solubility and stability, making it a valuable precursor for in vitro and in vivo nucleotide synthesis studies. This technical guide provides an in-depth exploration of the utilization of this compound in nucleotide synthesis, focusing on the underlying biochemical pathways, experimental methodologies, and quantitative analysis. The information presented herein is intended to be a comprehensive resource for researchers in molecular biology, drug development, and biotechnology.[2][3][4]

The Purine Salvage Pathway: The Core of Adenine-Based Nucleotide Synthesis

Rather than de novo synthesis, which is an energy-intensive process, cells predominantly recycle pre-existing purine bases through the purine salvage pathway to generate nucleotides.[5][6] This pathway is the primary route for the conversion of adenine into its corresponding nucleotides. The key enzymatic steps involved are:

-

Adenine to Adenosine Monophosphate (AMP): The initial and rate-limiting step is catalyzed by Adenine Phosphoribosyltransferase (APRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[7][8][9]

-

AMP to Adenosine Diphosphate (ADP): Adenylate Kinase (AK) , also known as myokinase, catalyzes the reversible phosphorylation of AMP to ADP, utilizing ATP as the phosphate donor.[10]

-

ADP to Adenosine Triphosphate (ATP): The final step involves the phosphorylation of ADP to ATP, a reaction primarily driven by cellular respiration (oxidative phosphorylation) and glycolysis.[11]

The purine salvage pathway is subject to tight regulation, primarily through feedback inhibition. High concentrations of AMP can inhibit the activity of APRT, thereby controlling the rate of adenine salvage.[12]

Quantitative Data on Nucleotide Synthesis from Adenine

The efficiency of converting adenine to adenine nucleotides has been quantified in various experimental systems. The following tables summarize key quantitative data, providing a reference for researchers designing and evaluating experiments.

| Parameter | Organism/System | Value | Reference |

| Molar Conversion Ratio (Adenine to ATP) | Corynebacterium ammoniagenes | ~82% | [2][13] |

| Molar Conversion Ratio (Adenine to ATP) with ADP addition | Corynebacterium ammoniagenes | 97% | [13] |

| ATP Yield from Adenosine | In vitro multi-enzyme cascade | 61.3% - 76.0% | [14] |